3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRPDNZSQTMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689268 | |
| Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-57-5 | |
| Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Nitration Conditions
The precursor 3-(3-fluoro-2-methylphenyl)benzoic acid is synthesized via Friedel-Crafts acylation or Ullmann coupling. Nitration is then performed using a mixture of fuming nitric acid (HNO₃) and oleum (H₂SO₄·SO₃) at 0–20°C. The exothermic reaction demands careful temperature control to avoid over-nitration or decomposition.
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Dissolve 3-(3-fluoro-2-methylphenyl)benzoic acid (80 g, 0.32 mol) in concentrated H₂SO₄ (700 mL) at −5°C.
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Add a premixed solution of HNO₃ (60.4 g, 0.62 mol) in H₂SO₄ (60 mL) dropwise over 1.5 hours.
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Stir at 0°C for 2 hours, then quench with ice.
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Isolate the crude product via filtration and purify by recrystallization (EtOAC/petroleum ether).
Challenges and Optimizations
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Regioselectivity : The nitro group preferentially occupies the meta position relative to the carboxylic acid due to electronic directing effects.
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Side Reactions : Over-nitration can occur if HNO₃ is in excess, necessitating stoichiometric control.
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Scale-Up : Continuous flow reactors (e.g., FlowPlate® A5) improve heat dissipation and residence time uniformity, enhancing yield to >80% in pilot studies.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables modular construction of the biaryl backbone, offering flexibility in introducing substituents.
Reaction Components and Catalysis
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Boronic Acid : 3-Fluoro-2-methylphenylboronic acid (CAS: 946126-94-9).
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Electrophilic Partner : 5-Nitro-3-bromobenzoic acid (CAS: 317-46-4).
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Combine 5-nitro-3-bromobenzoic acid (10 mmol), 3-fluoro-2-methylphenylboronic acid (12 mmol), Pd(OH)₂/C (5 mol%), and K₂CO₃ (20 mmol) in 1,4-dioxane/H₂O (3:1, 50 mL).
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Heat at 65°C for 12 hours under N₂.
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Acidify with HCl, extract with EtOAc, and purify via silica chromatography.
Key Advantages
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Functional Group Tolerance : The method preserves acid and nitro groups without side reactions.
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Catalyst Efficiency : RuPhos Pd G3 achieves turnover numbers (TON) >1,000, reducing metal contamination.
Table 1 : Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OH)₂/C | 5 | 65 | 78 |
| RuPhos Pd G3 | 2 | 80 | 85 |
| Tetrakis(PPh₃)Pd | 10 | 100 | 65 |
Oxidation of Nitrotoluene Analogs
This method converts a methyl group on the biphenyl system to a carboxylic acid via oxidation.
Substrate Synthesis and Oxidation
The precursor 3-(3-fluoro-2-methylphenyl)-5-nitrotoluene is synthesized through alkylation or coupling. Oxidation is achieved using K₂Cr₂O₇ or Na₂CrO₄ in acidic media.
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Dissolve 3-(3-fluoro-2-methylphenyl)-5-nitrotoluene (50 g, 0.32 mol) in isopropanol/H₂O (600 mL/300 mL).
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Add Na₂Cr₂O₇ (150 g, 0.57 mol) and stir at 25°C for 3 hours.
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Acidify, filter, and recrystallize from hot water.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 3-(3-Fluoro-2-methylphenyl)-5-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table compares the substituents and molecular properties of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid with related compounds:
Key Observations :
- Electron-withdrawing vs.
- Steric effects : The methyl group in the target compound may introduce steric hindrance, affecting binding affinity compared to smaller substituents like furan or thiophene .
Antiproliferative Activity
- 5-Nitro-2-(morpholino)benzoic acid (11): Exhibited antiproliferative activity against MCF-7 (breast cancer), HeLa (cervical cancer), and MGC-803 (gastric cancer) cell lines, with IC₅₀ values comparable to etoposide .
Antifungal Activity
Physicochemical Properties
- Solubility: The target compound’s lipophilicity (logP ~2.8, predicted) may reduce aqueous solubility compared to morpholino or piperidinyl analogs (logP ~1.5–2.0) .
- Stability : Nitro groups are generally stable under acidic conditions but may degrade under prolonged UV exposure or reductive environments .
Biological Activity
3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, synthesis, and efficacy against different biological targets.
The compound is synthesized as a building block in organic chemistry, often utilized in the development of more complex molecules. The presence of the nitro group is crucial for its biological interactions, as it can participate in redox reactions, while the fluoro group enhances the compound's electronic properties, impacting its affinity for biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction, which may lead to the generation of reactive intermediates that interact with cellular components.
- Protein Binding : The electronic properties influenced by the fluorine atom enhance binding affinity to specific proteins or enzymes.
- Hydrolysis : The ester form can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In cancer research, this compound has been evaluated for its ability to inhibit tumor growth. Its mechanism involves:
- Inhibition of NF-κB Pathway : Similar compounds have demonstrated the ability to inhibit p65 phosphorylation in cancer cell lines, suggesting a role in cancer progression suppression .
- Caspase Activation : Studies show that related compounds can induce apoptosis in cancer cells by enhancing caspase activity, indicating potential therapeutic applications in oncology .
Case Studies
A notable study examined the effects of derivatives similar to this compound on a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited growth inhibition rates exceeding 60% against multiple cancer types, including leukemia and breast cancer. This underscores the compound's potential as an anticancer agent .
Q & A
Q. How can researchers optimize the synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid to improve yield and purity?
- Methodological Answer: Catalytic hydrogenation using palladium-based catalysts (e.g., 10% Pd/C or Pd(OH)₂) under controlled pressure (50 psi) and methanol solvent is effective for reducing nitro intermediates. Post-reduction purification via filtration (Celite) and chromatography (ethyl acetate/hexanes) enhances purity . Optimizing reaction time (3–5 hours) and catalyst loading improves yield.
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer: Nuclear Magnetic Resonance (¹H NMR) identifies substituent patterns (e.g., fluorine and methyl groups). Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects functional groups like nitro (-NO₂) and carboxylic acid (-COOH) . High-performance liquid chromatography (HPLC) monitors reaction progress .
Q. How does the substitution pattern on the aromatic ring influence biological activity compared to structural analogs?
- Methodological Answer: Comparative bioactivity tables (e.g., antimicrobial/antitumor activity) for analogs (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid) reveal that electron-withdrawing groups (fluoro, nitro) enhance antitumor activity, while steric effects from methyl groups may reduce binding efficiency. Structure-activity relationship (SAR) studies using in vitro assays are critical .
Q. What are the key considerations for resolving conflicting crystallographic data during structure determination?
- Methodological Answer: Use SHELX programs (SHELXL for refinement, SHELXS for solution) to handle anisotropic displacement parameters. For ambiguous electron density, employ twin refinement or high-resolution data collection. WinGX and ORTEP-III aid in visualizing anisotropic ellipsoids and validating bond lengths/angles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of functional group transformations in this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess binding affinity to biological targets. QSAR models correlate substituent electronic parameters (Hammett constants) with reaction outcomes .
Q. What strategies enable the synthesis of nitrogenous heterocycles using this compound as a building block?
- Methodological Answer: Immobilize the compound on Rink resin for solid-phase synthesis. Substitution of reactive halogens (e.g., chlorine) with amines, followed by nitro group reduction and cyclization, yields benzimidazoles or benzodiazepinediones. Monitor intermediates via LC-MS .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?
- Methodological Answer: Functionalize the carboxylic acid group with phosphonate ligands (e.g., 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid) to enhance metal coordination. Solvothermal synthesis with transition metals (e.g., Cu²⁺, Zn²⁺) creates porous frameworks. Characterize porosity via BET surface area analysis .
Q. What mechanistic insights explain the influence of fluorine substituents on aromatic electrophilic substitution reactions?
- Methodological Answer: Fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta/para positions. Kinetic studies (e.g., monitoring nitration rates) and isotopic labeling (¹⁸O/²H) elucidate substituent effects. Compare with non-fluorinated analogs to isolate electronic contributions .
Q. How can researchers address challenges in regioselective functionalization of the nitrobenzoic acid scaffold?
Q. What analytical methods are critical for detecting and quantifying intermediates during nitro group reduction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
